Benzene-1,2-dithiocarboxamide

Description

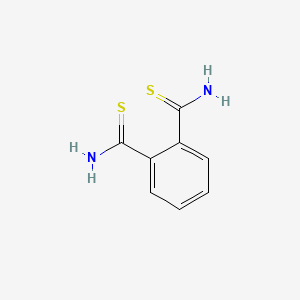

Benzene-1,2-dithiocarboxamide (CAS 585-47-7) is an aromatic compound featuring two thiocarboxamide (–C(=S)NH₂) groups attached to adjacent carbon atoms on a benzene ring (ortho substitution) . This structural motif confers unique electronic and steric properties, distinguishing it from its meta (1,3-) and para (1,4-) isomers. The compound is commercially available as a 97% pure powder, typically offered in 1g or 5g quantities, indicating its use in specialized synthetic or materials science applications .

Properties

IUPAC Name |

benzene-1,2-dicarbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S2/c9-7(11)5-3-1-2-4-6(5)8(10)12/h1-4H,(H2,9,11)(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNZZFZUWWAYMDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=S)N)C(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzene-1,2-dithiocarboxamide can be synthesized through the reaction of benzene-1,2-dithiol with carbon disulfide and ammonia. The reaction typically involves the following steps:

Formation of Benzene-1,2-dithiol: Benzene-1,2-dithiol is prepared by the reduction of benzene-1,2-disulfonic acid.

Reaction with Carbon Disulfide: Benzene-1,2-dithiol is then reacted with carbon disulfide in the presence of a base such as sodium hydroxide to form the corresponding dithiocarboxylic acid.

Ammonolysis: The dithiocarboxylic acid is subsequently treated with ammonia to yield this compound.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Benzene-1,2-dithiocarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides or sulfonic acids.

Reduction: Reduction reactions can convert the thiocarboxamide groups to thiol groups.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products:

Oxidation Products: Disulfides, sulfonic acids.

Reduction Products: Thiol derivatives.

Substitution Products: Halogenated or nitro-substituted benzene derivatives.

Scientific Research Applications

Benzene-1,2-dithiocarboxamide has several applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

Biology: The compound’s thiol groups can interact with biological molecules, making it useful in studying protein interactions and enzyme mechanisms.

Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism by which Benzene-1,2-dithiocarboxamide exerts its effects involves the interaction of its thiocarboxamide groups with various molecular targets. These interactions can lead to the formation of stable complexes with metal ions, which can influence enzymatic activity and protein function. The compound’s ability to undergo redox reactions also plays a role in its biological activity.

Comparison with Similar Compounds

Positional Isomerism in Benzenedithiocarboxamides

The three isomers of benzenedithiocarboxamide—1,2-, 1,3-, and 1,4-substituted derivatives—exhibit distinct physicochemical behaviors due to differences in symmetry and intermolecular interactions:

| Compound | CAS Number | Substitution | Symmetry | Purity | Availability |

|---|---|---|---|---|---|

| Benzene-1,2-dithiocarboxamide | 585-47-7 | Ortho | Low | 97% | 1g/5g |

| Benzene-1,3-dithiocarboxamide | H51837 | Meta | Moderate | 97% | 1g/5g |

| Benzene-1,4-dithiocarboxamide | 13363-51-4 | Para | High | 97% | 1g/5g |

Key Findings :

- Ortho Isomer (1,2-): The proximity of the thiocarboxamide groups in the ortho configuration likely fosters intramolecular hydrogen bonding, reducing solubility in nonpolar solvents compared to the para isomer. This steric hindrance may also limit its utility in coordination chemistry relative to more symmetric analogs .

Comparison with Functional Group Analogs

Benzenedithiols vs. Benzenedithiocarboxamides

Benzenedithiols (e.g., 1,2-benzenedithiol, CAS 17534-15-5) replace the thiocarboxamide groups with thiol (–SH) functionalities, altering reactivity and applications:

| Property | 1,2-Benzenedithiol | This compound |

|---|---|---|

| Functional Groups | –SH | –C(=S)NH₂ |

| Acidity | High (pKa ~6-8) | Moderate (amide protons) |

| Coordination Chemistry | Strong metal chelator | Limited by steric hindrance |

| Availability | 250mg/1g/5g | 1g/5g |

Key Findings :

- Acidity and Reactivity : The thiol groups in 1,2-benzenedithiol are highly acidic, enabling facile deprotonation and metal coordination, whereas the thiocarboxamide groups are less reactive but offer hydrogen-bonding capabilities .

- Applications : Dithiols are widely used in synthesizing metal sulfides or polymers, while dithiocarboxamides may serve as ligands for transition metals or intermediates in organic synthesis .

Benzene Diamine Derivatives

Benzene-1,2-diamine derivatives (e.g., 2-aminoanilinium salts) share the ortho-substitution pattern but replace thiocarboxamide with amino (–NH₂) groups. These compounds form stable molecular salts with sulfonic acids, highlighting their protonation versatility . In contrast, the thiocarboxamide groups in this compound are less basic, reducing their propensity for salt formation but enhancing sulfur-mediated interactions .

Biological Activity

Benzene-1,2-dithiocarboxamide (BDTCA) is a compound with significant biological activity, particularly due to its thiol groups that allow interaction with various biological molecules. This article explores its synthesis, mechanisms of action, and applications in scientific research, including cytotoxicity studies and potential therapeutic uses.

This compound can be synthesized through a multi-step process involving benzene-1,2-dithiol, carbon disulfide, and ammonia. The synthesis steps are as follows:

- Formation of Benzene-1,2-dithiol : This is achieved by reducing benzene-1,2-disulfonic acid.

- Reaction with Carbon Disulfide : The dithiol is reacted with carbon disulfide in the presence of sodium hydroxide to form a dithiocarboxylic acid.

- Ammonolysis : The dithiocarboxylic acid is treated with ammonia to yield BDTCA.

This compound exhibits various chemical reactions such as oxidation to form disulfides and reduction to thiols, which are essential for its biological activity.

BDTCA's biological activity is primarily attributed to its ability to form stable complexes with metal ions and interact with proteins and enzymes. The thiol groups can participate in redox reactions, influencing enzymatic activities and protein functions. This mechanism is crucial in studying protein interactions and enzyme mechanisms.

Cytotoxicity Studies

Recent studies have demonstrated the cytotoxic effects of BDTCA on various cancer cell lines. For instance:

- Cell Lines Tested : HepG2 (liver cancer) and MCF-7 (breast cancer).

- Methodology : MTT assays were used to assess cell viability after treatment with varying concentrations of BDTCA.

- Results : Significant cytotoxicity was observed, particularly against HepG2 cells, which showed a decrease in viability to 68% at higher concentrations. MCF-7 cells exhibited a viability of 78% under similar conditions .

The following table summarizes the cytotoxic effects observed:

| Cell Line | IC50 (µg/ml) | Viability (%) at 100 µg/ml |

|---|---|---|

| HepG2 | 50 | 68 |

| MCF-7 | 75 | 78 |

| NIH 3T3 | >500 | 96 |

| HaCaT | >250 | 83 |

These findings indicate that BDTCA exhibits selective toxicity towards cancer cells while sparing normal cells.

Case Studies

A notable case study involved the examination of benzene poisoning among gas station workers exposed to benzene derivatives. While not directly related to BDTCA, it highlights the importance of understanding the toxicological profiles of benzene-related compounds. In this study, chromosomal abnormalities and decreased natural killer (NK) cell counts were noted among workers exposed to benzene, suggesting potential immune system impacts .

Research Applications

BDTCA has several applications in scientific research:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.